2-Hydroxy-5-pentylbenzoic acid

Descripción

Contextualization within the Landscape of Hydroxybenzoic Acid Derivatives

2-Hydroxy-5-pentylbenzoic acid belongs to the broad class of phenolic compounds known as hydroxybenzoic acids. mdpi.com These are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring are substituted by a hydroxyl group. mdpi.com The parent compound of this specific family is salicylic (B10762653) acid (2-hydroxybenzoic acid), a well-known compound.

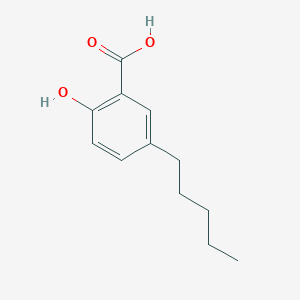

The structure of this compound is distinguished by two key features:

A Hydroxyl Group: Located at the second position (ortho-position) relative to the carboxyl group, which is characteristic of salicylic acid derivatives.

An Alkyl Chain: A five-carbon pentyl group is attached at the fifth position (para-position) relative to the carboxyl group.

This alkyl substitution is a significant point of differentiation. While simpler forms like 2-hydroxy-5-methylbenzoic acid (p-cresotic acid) have been known and synthesized for some time, the presence of a longer pentyl chain in this compound alters its physical and chemical properties, such as its solubility and interactions with other molecules. wikipedia.orgnih.gov The addition of alkyl groups of varying lengths to the salicylic acid structure is a common strategy in chemical synthesis to modify the parent molecule's characteristics. google.comwhiterose.ac.uk

Other related hydroxybenzoic acid derivatives that provide a comparative context include compounds with different substituents, such as nitro groups (e.g., 2-Hydroxy-5-nitrobenzoic acid) or additional hydroxyl groups (e.g., gentisic acid, which is 2,5-dihydroxybenzoic acid). nbinno.commdpi.com Each substitution imparts distinct properties, influencing the compound's potential applications. nbinno.commdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28488-46-2 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

Data sourced from BLDpharm. bldpharm.com

Rationale for Scholarly Inquiry into this compound

The scientific interest in this compound stems from the broader investigation into alkyl-substituted salicylic acids. google.comoup.com Research into this class of compounds is driven by the quest for new molecules with specific functionalities for various applications.

Key rationales for its study include:

Building Block in Organic Synthesis: Like many of its relatives, this compound can serve as a versatile intermediate or building block for creating more complex organic molecules. The presence of three distinct functional regions (carboxyl group, hydroxyl group, and alkyl chain) allows for a range of chemical reactions and modifications.

Investigation of Structure-Activity Relationships: By synthesizing and studying derivatives of salicylic acid with different alkyl chain lengths (like methyl, propyl, and pentyl), researchers can systematically investigate how the size and nature of the alkyl group influence the compound's properties. oup.com This is fundamental to designing molecules with tailored characteristics for specific industrial or research purposes, such as in the formulation of specialty chemicals. whiterose.ac.uk

Potential for Novel Applications: While research is ongoing, the unique combination of a hydrophilic head (the carboxylic acid and hydroxyl groups) and a lipophilic tail (the pentyl group) suggests potential applications in areas where surface activity or specific solubility properties are important. The study of related alkylated salicylic acids as additives in lubricating oils is one such area of industrial research. google.comwhiterose.ac.uk

Academic inquiry focuses on understanding the fundamental chemistry of these molecules, developing efficient synthesis methods, and exploring their potential utility in various scientific fields. whiterose.ac.ukresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-pentylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-5-9-6-7-11(13)10(8-9)12(14)15/h6-8,13H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFITFRUUBCWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 5 Pentylbenzoic Acid

Established and Emerging Synthetic Routes for 2-Hydroxy-5-pentylbenzoic Acid

The synthesis of this compound, a substituted salicylic (B10762653) acid derivative, primarily relies on the carboxylation of the corresponding phenol (B47542). The most established and industrially significant method is the Kolbe-Schmitt reaction . jk-sci.comnumberanalytics.comwikipedia.org This reaction involves the direct carboxylation of a phenoxide with carbon dioxide under pressure and heat. numberanalytics.comwikipedia.org

The process begins with the deprotonation of 5-pentylphenol using a strong base, typically an alkali hydroxide (B78521) like sodium hydroxide (NaOH), to form the sodium phenoxide. jk-sci.comnumberanalytics.com This phenoxide is more reactive towards carbon dioxide than the phenol itself due to the increased nucleophilicity of the phenoxide ion. numberanalytics.com The sodium phenoxide then reacts with carbon dioxide under elevated temperature (around 125°C) and pressure (up to 100 atm) to yield the sodium salt of this compound. wikipedia.org Subsequent acidification of the reaction mixture with a strong acid, such as sulfuric acid, protonates the carboxylate to afford the final product. wikipedia.org The choice of alkali metal hydroxide can influence the regioselectivity of the carboxylation, with smaller counterions like sodium favoring ortho-substitution. jk-sci.com

Key Features of the Kolbe-Schmitt Reaction:

Reactants: Substituted phenol (5-pentylphenol), a strong base (e.g., NaOH), and carbon dioxide. jk-sci.com

Reaction Type: Electrophilic aromatic substitution. jk-sci.com

Product: Ortho- or para-hydroxybenzoic acid. jk-sci.com

Another area of development is the use of enzymatic carboxylation. Benzoic acid (de)carboxylases have been shown to selectively catalyze the formation of o-hydroxybenzoic acid derivatives from phenols in a highly regioselective manner. acs.org This biocatalytic approach offers a green alternative to traditional chemical methods, operating under milder conditions.

Strategies for Structural Diversification and Analog Synthesis

The structural framework of this compound, with its hydroxyl, carboxylic acid, and alkyl-substituted aromatic ring, provides multiple sites for chemical modification. These modifications are crucial for developing analogs with potentially enhanced or novel properties.

Esterification and Etherification Reactions

Esterification of the carboxylic acid group is a common derivatization strategy. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. For instance, the synthesis of ethyl 2-hydroxy-5-methylbenzoate, a related compound, is accomplished through the esterification of p-cresotinic acid with absolute alcohol. chemicalbook.com A general method for esterifying hydroxybenzoic acids involves reacting the acid with a halogenated derivative of an aliphatic hydrocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine. google.com

Etherification of the phenolic hydroxyl group offers another route to structural diversification. A method for synthesizing 2-propoxy-5-methylbenzoic acid involves the propylation of the ethyl ester of p-cresotinic acid, followed by hydrolysis of the ester. nist.gov This two-step process, which protects the carboxylic acid as an ester during the etherification step, was found to be more efficient than direct propylation of the hydroxybenzoic acid. nist.gov

Amidation and Acylation Reactions

Amidation of the carboxylic acid group leads to the formation of corresponding amides. This transformation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). vulcanchem.com The resulting acyl chloride can then be reacted with an amine to yield the desired amide. For example, the synthesis of 2-iodo-N-isopropyl-5-methylbenzamide is achieved by treating 2-iodo-5-methylbenzoic acid with thionyl chloride and then with isopropylamine. chemicalbook.com Formamide-catalyzed amidation also presents a versatile and cost-effective method. rsc.org

Acylation can occur at the hydroxyl group. For instance, the acetylation of 5-hydroxy-2-methylbenzoic acid with acetic anhydride (B1165640) in the presence of a catalyst like sulfuric acid or pyridine (B92270) yields 5-acetoxy-2-methylbenzoic acid. vulcanchem.com Acylation can also be used to introduce functional groups to the aromatic ring, although this is less common for this specific scaffold.

Regioselective Functionalization Approaches

Achieving regioselective functionalization is critical for synthesizing specific analogs of this compound. The existing substituents on the aromatic ring direct the position of further electrophilic aromatic substitutions. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The pentyl group is a weakly activating, ortho-, para-directing group.

Halogenation is a common regioselective functionalization. For example, the bromination of 2-alkylbenzoic acids in the presence of sulfuric acid has been shown to produce 5-bromo-2-alkylbenzoic acids with high purity. google.com

Nitration can also be performed, and the position of the nitro group can influence the reactivity of the resulting compound. For example, the position of the nitro group in 2-methyl-4-nitrobenzoic acid versus 2-methyl-5-nitrobenzoic acid affects the activation enthalpy of acylation reactions. unlp.edu.ar

Table of Synthetic Reactions and Conditions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Kolbe-Schmitt Reaction | Phenol, NaOH, CO₂, 125°C, 100 atm, then H₂SO₄ | o-Hydroxybenzoic acid | wikipedia.org |

| Esterification | Hydroxybenzoic acid, Alcohol, Acid catalyst | Ester | chemicalbook.com |

| Etherification | Hydroxybenzoic acid ester, Alkyl halide, Base, then hydrolysis | Alkoxybenzoic acid | nist.gov |

| Amidation | Carboxylic acid, SOCl₂, then Amine | Amide | vulcanchem.comchemicalbook.com |

| Acetylation | Hydroxybenzoic acid, Acetic anhydride, Catalyst (e.g., H₂SO₄) | Acetoxybenzoic acid | vulcanchem.com |

| Bromination | 2-Alkylbenzoic acid, Bromine, Sulfuric acid | 5-Bromo-2-alkylbenzoic acid | google.com |

Advanced Spectroscopic and Chromatographic Characterization of 2 Hydroxy 5 Pentylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. For 2-Hydroxy-5-pentylbenzoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

In a ¹H NMR spectrum, the chemical shifts (δ) of the protons would confirm the substitution pattern on the aromatic ring and the structure of the pentyl group. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring. The proton on C6 would likely appear as a doublet, the proton on C4 as a doublet of doublets, and the proton on C3 as a doublet. The protons of the pentyl chain would appear in the upfield region, with characteristic multiplets corresponding to the CH₂, and a triplet for the terminal CH₃ group. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide the number of unique carbon atoms and their chemical environment. Key signals would include the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the phenolic carbon (C2), and other aromatic carbons. The five distinct signals for the pentyl group carbons would also be observed.

Table 3.1.1: Predicted ¹H NMR Data for this compound (Note: This table is predictive as experimental data is not publicly available. Chemical shifts are estimates based on analogous structures.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~6.9 | d |

| H4 | ~7.3 | dd |

| H6 | ~7.7 | d |

| -CH₂- (pentyl, α to ring) | ~2.5 | t |

| -CH₂- (pentyl) | ~1.6 | m |

| -CH₂- (pentyl) | ~1.3 | m |

| -CH₂- (pentyl) | ~1.3 | m |

| -CH₃ (pentyl) | ~0.9 | t |

| -OH | Variable (broad s) | s (br) |

| -COOH | Variable (broad s) | s (br) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Confirmation and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The phenolic O-H stretch would also contribute to this region. A strong, sharp absorption around 1650-1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the pentyl chain and the aromatic ring would appear just below 3000 cm⁻¹. The region from 1600 to 1400 cm⁻¹ would contain absorptions from aromatic C=C stretching.

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. Notably, the aromatic C=C stretching and the symmetric vibrations of the pentyl chain would likely produce strong Raman signals.

Table 3.2.1: Expected Key Vibrational Bands for this compound (Note: This table is predictive as experimental data is not publicly available. Frequencies are based on analogous structures.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 (very broad) | Weak |

| C-H Stretch (Aromatic & Aliphatic) | 3100-2850 | Strong |

| C=O Stretch (Carbonyl) | ~1680 (strong) | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₆O₃), the expected exact mass is approximately 208.1099 Da.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺•) at m/z 208 would be observed. Common fragmentation pathways for salicylic (B10762653) acid derivatives include the loss of water (H₂O, 18 Da) and the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). libretexts.org A prominent fragmentation for alkylbenzenes is benzylic cleavage, which in this case would involve the cleavage of the C-C bond between the first and second carbons of the pentyl chain, leading to a significant fragment ion.

Table 3.3.1: Predicted Key Mass Fragments for this compound (Note: This table is predictive as experimental data is not publicly available.)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 190 | [C₁₂H₁₄O₂]⁺• | M⁺• - H₂O |

| 163 | [C₁₁H₁₅O]⁺ | M⁺• - COOH |

| 151 | [C₈H₇O₃]⁺ | Cleavage of the pentyl chain (loss of C₄H₉) |

| 121 | [C₇H₅O₂]⁺ | M⁺• - C₆H₁₁ (rearrangement) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound and for quantitative analysis. For this compound, a reversed-phase HPLC method would be most suitable. sielc.com

A typical setup would involve a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com Detection would be performed using a UV detector, likely set at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm or 300 nm). Under optimized conditions, a pure sample of this compound would elute as a single, sharp peak with a specific retention time. The presence of other peaks would indicate impurities. This method is crucial for quality control and for monitoring reaction progress during synthesis. google.com

Table 3.4.1: Generic HPLC Method Parameters for Analysis (Note: This represents a typical starting point for method development.)

| Parameter | Value/Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this method would provide precise bond lengths, bond angles, and torsion angles.

Table 3.5.1: Expected Crystallographic Data Parameters (Note: This table lists the type of data that would be obtained from an X-ray diffraction experiment. No published data exists for this compound.)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit |

| Key Bond Lengths (Å) | C=O, C-O, O-H, C-C |

| Key Bond Angles (°) | Angles within the aromatic ring and functional groups |

| Hydrogen Bonding | Details of intra- and intermolecular H-bonds |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 Pentylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. pennylane.ai This process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. pennylane.aiarxiv.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. mdpi.com For derivatives of salicylic (B10762653) acid, DFT calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, have been used to examine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netjocpr.com

The electronic structure of a molecule, which includes the distribution of electron density and the energies of molecular orbitals, dictates its reactivity. researchgate.net Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are important for predicting a compound's reactivity and have been used in the study of salicylic acid derivatives. koreascience.kr For instance, a low LUMO energy and a high HOMO energy can suggest higher reactivity. koreascience.kr The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations, which helps in identifying the electron-rich and electron-deficient regions of a molecule, crucial for understanding intermolecular interactions. researchgate.net

Note: Values are illustrative and depend on the specific computational method and basis set used.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule like 2-hydroxy-5-pentylbenzoic acid and a biological target. ijarbs.com For example, molecular docking studies have been performed on salicylic acid derivatives to investigate their potential as inhibitors of enzymes like cyclooxygenase-1 (COX-1) and SARS-CoV-2 main protease. fip.orgnih.gov The results of these simulations are often expressed as a docking score, which estimates the binding free energy. ijarbs.comfip.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. sci-hub.se MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the stability of the binding pose predicted by docking. mdpi.com These simulations can help refine the understanding of the binding mode and the key amino acid residues involved in the interaction.

Table 2: Illustrative Molecular Docking Results for a Salicylic Acid Analog with a Target Protein

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -5.32 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonds, van der Waals forces |

Note: Data is hypothetical and serves to illustrate typical outputs of a molecular docking study. The specific values and residues would vary depending on the target protein.

In Silico Prediction of Potential Bioactivity and Pharmacokinetic Parameters

In silico methods are widely used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. semanticscholar.orgethernet.edu.et These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties. mdpi.com For derivatives of salicylic acid, computational tools can predict various parameters such as oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. researchgate.net

Drug-likeness models, such as Lipinski's rule of five, are often applied to assess the potential of a compound to be an orally active drug. semanticscholar.org These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. semanticscholar.org Bioactivity scores can also be calculated to predict a compound's potential to interact with various classes of biological targets.

Table 3: Predicted Pharmacokinetic (ADME) Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Log Kp (skin permeation) | -5.8 cm/s | Low skin permeability. |

Note: These are predictive values generated by computational models and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.com QSAR models are valuable tools for lead optimization, as they can predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. nih.gov

For salicylic acid derivatives, QSAR studies have been conducted to understand the structural requirements for their anti-inflammatory activity. nih.gov These studies often use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.net For example, a QSAR study on salicylic acid derivatives as anti-inflammatory agents found that electronic and partitioning effects of substituents are important factors influencing their activity. nih.gov Another study on acyl salicylic acid derivatives as COX-1 inhibitors indicated that hydrophobicity (LogP) and total molecular energy (Etotal) contributed to their inhibitory action. fip.org

The general form of a QSAR equation is: Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

Where 'c' represents the coefficients determined through statistical methods like multiple linear regression. fip.org

Development of Predictive Pharmacophore Models for Related Analogs

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net Pharmacophore modeling is a powerful technique in drug design for identifying new compounds with potential biological activity through virtual screening of compound databases. researchgate.net

For analogs related to this compound, pharmacophore models can be developed based on a set of known active compounds. nih.gov These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov For example, a five-point pharmacophore model was generated for a series of benzofuran (B130515) salicylic acid derivatives, which included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features. nih.gov Once validated, such a model can be used to screen for other molecules that fit the pharmacophore and are therefore likely to be active. This approach has been successfully used to identify novel inhibitors for various biological targets. jst.go.jpacs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| Acetylsalicylic acid |

| 5-aminosalicylic acid |

| N-(5-chlorosalicyloyl)phenethylamine |

| N-(5-chlorosalicyloyl)3-phenylpropylamine |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine |

| 5-chlorosalicylamide |

| Benzofuran salicylic acid |

| Nicotinic acid |

| Niacin |

| Nicotinamide |

| Benzamidine |

| 3-(aminomethyl)pyridine |

| 4-Amino-2-hydroxy-benzoic acid methyl ester |

| 4-Aminosalicylic acid |

| 2-hydroxy-3-(3-phenyl-propyl)-benzoic acid |

| 2-hydroxy-5-methylbenzoic acid |

| 3-methylbenzoic acid |

| 3-Acetyl-2-hydroxy-5-methylbenzoic acid |

| 2,5-dihydroxybenzoic acid |

| Syringic acid |

| Gallic acid |

| Octyl gallate |

| Epicatechin |

| 4-hydroxy-3-methylbenzoic acid |

| 2-Hydroxy-4-methylbenzothioamide |

| 2-Hydroxybenzothioamide |

| 4-Methylbenzothioamide |

| 2-Hydroxy-4-methylbenzoic acid |

| 5-Methylsalicylic acid |

| Lunularic acid |

| Hydrangeic acid |

| Anacardic acid |

| Ginkgolic acid |

| 4-methoxysalicylic acid |

| 5-methoxysalicylic acid |

| 4-methylsalicylic acid |

| o-toluic acid |

| m-toluic acid |

| p-alkylbenzoic acids |

| 2-hydroxy-5-(thiophen-2-yl)benzaldehyde |

| 2-amino-6-methylbenzoic acid |

| 3-acetoxy-2-methyl benzoic acid |

| 3,5-dinitrobenzoic acid |

In Vitro Biological Activities and Mechanistic Pathways of 2 Hydroxy 5 Pentylbenzoic Acid

Anti-inflammatory Efficacy and Underlying Cellular Mechanisms

Antimicrobial Spectrum and Modes of Action (e.g., against Gram-Positive Bacteria)

As an analogue of anacardic acids, 2-Hydroxy-5-pentylbenzoic acid is predicted to exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Natural anacardic acids are known for their potent antibacterial effects. nih.gov The presence of a lipophilic alkyl side chain, such as the pentyl group in this compound, is crucial for this activity. The length of this alkyl chain plays a significant role in determining the potency of the antibacterial effect. nih.gov

The proposed mode of action involves the disruption of bacterial cell membranes. The lipophilic tail of the molecule is thought to insert into the lipid bilayer, leading to increased membrane fluidity and permeability, which ultimately results in bacterial cell death. This mechanism is consistent with the observed selectivity for Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.

Illustrative Antimicrobial Spectrum of Anacardic Acid Analogues

| Microorganism Type | General Efficacy | Proposed Mechanism |

|---|---|---|

| Gram-Positive Bacteria (e.g., Staphylococcus aureus) | High | Disruption of cell membrane integrity due to the lipophilic alkyl chain. |

| Gram-Negative Bacteria (e.g., Escherichia coli) | Low to Moderate | The outer membrane provides a barrier against the lipophilic molecule. |

| Fungi (e.g., Candida albicans) | Variable | Membrane disruption and potential inhibition of key enzymes. |

Antioxidant Capacity and Free Radical Scavenging Properties

Enzyme Inhibition Profiles and Target Identification Studies (e.g., COX, Kinases)

Additionally, anacardic acids have been identified as inhibitors of histone acetyltransferases (HATs). nih.gov HATs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition is a target for anticancer therapies. The structural similarities suggest that this compound may also exhibit inhibitory activity against HATs.

In Vitro Antitumor and Antiproliferative Investigations

Anacardic acids have demonstrated promising antitumor activities, suggesting a similar potential for this compound. nih.govnih.gov The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

The anticancer mechanisms of salicylates and their derivatives are multifaceted and can include the inhibition of enzymes like HATs, which are involved in chromatin remodeling and gene expression, and the modulation of signaling pathways that control cell growth and survival. nih.govnih.gov

Potential In Vitro Antitumor Activities of this compound

| Activity | Potential Mechanism | Relevant Cancer Cell Lines (based on analogues) |

|---|---|---|

| Antiproliferative | Induction of cell cycle arrest, inhibition of growth signaling pathways. | Melanoma, Leukemia, Colon Cancer |

| Cytotoxic | Induction of apoptosis and necrosis. | Various human cancer cell lines. |

Modulation of Specific Cellular Processes (e.g., Apoptosis Induction)

Substituted 2-hydroxybenzamides have been shown to induce apoptosis in cancer cell lines. nih.gov This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. nih.gov

The induction of apoptosis by these compounds can be dose-dependent and may involve an increase in apoptotic markers such as cleaved poly-(ADP-ribose) polymerase (PARP) and the activation of caspases. nih.gov The ability of fatty acids to induce apoptosis is also well-documented, with saturated fatty acids being potent inducers of this process through mechanisms involving endoplasmic reticulum stress and the mitochondrial pathway. nih.gov Given its structure, this compound may modulate similar cellular processes to induce programmed cell death in susceptible cells.

Environmental Fate, Biodegradation, and Ecological Impact Research of 2 Hydroxy 5 Pentylbenzoic Acid

Assessment of Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of 2-Hydroxy-5-pentylbenzoic acid is anticipated to proceed through pathways common to other alkylated aromatic compounds. The presence of a hydroxyl group, a carboxyl group, and an alkyl chain on the benzene (B151609) ring provides multiple points of attack for microbial enzymes.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of aromatic compounds is typically initiated by oxygenases. For this compound, aerobic microorganisms are expected to employ one of two primary strategies:

Hydroxylation of the aromatic ring: Dioxygenase enzymes can introduce additional hydroxyl groups to the benzene ring, leading to the formation of catechol or protocatechuate derivatives. These intermediates are then susceptible to ring cleavage, followed by metabolism through central metabolic pathways like the Krebs cycle. For instance, 2-hydroxybenzoic acid (salicylic acid) can be hydroxylated to form catechol.

Degradation of the alkyl side chain: The pentyl group may undergo β-oxidation, a process that sequentially shortens the alkyl chain. This pathway would generate intermediates with progressively shorter alkyl chains, eventually leading to a phenolic acid that can enter the main aromatic degradation pathways.

Studies on similar compounds, such as n-alkylbenzenes, have shown that the terminal methyl group of the alkyl chain is often initially oxidized to a carboxylic group, followed by β-oxidation nih.gov.

Anaerobic Degradation:

In the absence of oxygen, the degradation of aromatic compounds is more challenging and typically proceeds at a slower rate. The initial activation of the stable benzene ring is a key step. For compounds like this compound, several anaerobic degradation strategies observed for other benzoates could be relevant:

Reductive dehydroxylation: The hydroxyl group could be removed, a common initial step in the anaerobic catabolism of phenolic compounds.

Carboxylation/Decarboxylation: While less likely given the existing carboxyl group, enzymatic addition or removal of carboxyl groups can occur.

Ring reduction: The aromatic ring is dearomatized via a series of reduction reactions before ring cleavage. For benzoic acid, it is converted to cyclohexanecarboxylic acid and 1-cyclohexene-1-carboxylic acid before the ring is broken nih.gov.

Research on the anaerobic degradation of 4-alkylbenzoates has identified specific pathways, such as the 4-methylbenzoyl-coenzyme A (CoA) pathway, which is analogous to the classical benzoyl-CoA pathway nih.gov.

Based on the degradation pathways of analogous compounds, a range of potential environmental metabolites of this compound can be predicted.

Table 1: Predicted Environmental Metabolites of this compound

| Potential Metabolite | Formation Pathway | Environmental Significance |

| Catechol | Aerobic hydroxylation and decarboxylation | A common intermediate in aerobic aromatic degradation, generally biodegradable. |

| Protocatechuic acid | Aerobic hydroxylation | Another key intermediate in aerobic pathways, readily degraded. |

| Short-chain alkylphenolic acids | Aerobic β-oxidation of the pentyl chain | May have varying levels of persistence and toxicity depending on the chain length. |

| Cyclohexanecarboxylic acid derivatives | Anaerobic ring reduction | Intermediates in the anaerobic degradation pathway of the aromatic ring. |

| Volatile fatty acids (e.g., acetic, propanoic, butyric, valeric, heptanoic acids) | Anaerobic ring cleavage nih.gov | Readily biodegradable under most environmental conditions. |

The degradation of alkylphenol ethoxylates, which are structurally related, results in the formation of more persistent metabolites like shorter-chain alkylphenol ethoxylates and alkylphenols nih.gov.

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of this compound will be influenced by its chemical structure and environmental conditions. The presence of the alkyl chain increases its lipophilicity (fat-solubility) compared to unsubstituted benzoic acid, which can affect its fate.

Persistence:

Aerobic conditions: In environments with ample oxygen and adapted microbial communities, this compound is expected to be biodegradable. However, the rate of degradation may be slower than that of simpler benzoic acids.

Anaerobic conditions: Degradation is likely to be significantly slower under anaerobic conditions, potentially leading to longer persistence in anoxic sediments and groundwater.

The ultimate biodegradation half-lives for related compounds like alkylphenol ethoxylates and their metabolites range from approximately one to four weeks under favorable aerobic conditions nih.govresearchgate.net.

Bioaccumulation:

The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). A higher log Kow value (generally > 4) suggests a greater tendency to partition into fatty tissues of organisms accessscience.com. The pentyl group of this compound will increase its Kow value compared to hydroxybenzoic acid, suggesting a potential for bioaccumulation in aquatic organisms.

For comparison, alkylphenols, which are metabolites of alkylphenol ethoxylates, are known to be more persistent and have a higher potential to bioaccumulate than their parent compounds researchgate.net. Compounds with a high potential for bioaccumulation can be transferred up the food chain, leading to biomagnification canada.ca.

Table 2: Estimated Environmental Fate Parameters for this compound (Based on Structurally Similar Compounds)

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Aerobic Biodegradation | Moderate to high | Presence of functional groups susceptible to microbial attack. |

| Anaerobic Biodegradation | Low to moderate | Slower degradation rates are typical for aromatic compounds in anoxic environments. |

| Persistence | Higher than unsubstituted benzoic acid, particularly in anaerobic environments. | The alkyl chain increases lipophilicity and may slow degradation. |

| Bioaccumulation Potential | Moderate | The pentyl group increases the octanol-water partition coefficient (Kow). |

Sorption and Transport Mechanisms in Soil and Sediment Systems

The movement of this compound in the environment will be largely governed by its sorption to soil and sediment particles. Sorption is influenced by the chemical properties of the compound and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH.

The carboxylic acid group of this compound can be ionized depending on the pH of the surrounding environment. This ionization state will significantly affect its sorption behavior.

At low pH: The carboxylic acid group will be protonated, making the molecule less water-soluble and more likely to sorb to organic matter.

At neutral to high pH: The carboxylic acid group will be deprotonated, increasing its water solubility and mobility in soil and water.

Studies on benzoic acid have shown that its sorption to soil particles is concentration-dependent and increases with higher organic matter and clay content researchgate.netresearchgate.net. The sorption of substituted benzoic acid derivatives can also be influenced by the nature of the substituent, with those capable of hydrogen bonding showing different sorption patterns nih.gov. The pentyl group in this compound is expected to increase its affinity for the organic fraction of soil and sediment through hydrophobic interactions.

Development of Bioremediation Strategies for Related Benzoic Acid Pollutants

Bioremediation utilizes microorganisms to degrade or detoxify pollutants in the environment nih.govnih.gov. For contaminants related to benzoic acid, several bioremediation strategies have been explored.

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with known capabilities to degrade the target pollutant. For example, bacterial strains like Pseudomonas have been isolated for their ability to degrade benzoic acid nih.gov.

Biostimulation: This strategy involves stimulating the growth and activity of indigenous microorganisms capable of degrading the pollutant by adding nutrients or electron acceptors.

Phytoremediation: Plants can be used to take up, transform, or degrade organic pollutants in the soil.

The development of effective bioremediation strategies for this compound would likely involve isolating and enriching microbial cultures from contaminated sites that can utilize this compound as a carbon and energy source. Understanding the specific degradation pathways and the enzymes involved is crucial for optimizing bioremediation processes.

Advanced Applications and Research Scaffolds Utilizing 2 Hydroxy 5 Pentylbenzoic Acid

Role in Medicinal Chemistry as a Privileged Scaffold for Drug Discovery

The salicylic (B10762653) acid moiety is a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets. The addition of an alkyl chain at the C5 position, as seen in 2-hydroxy-5-pentylbenzoic acid, modulates the molecule's lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This scaffold is a recurring motif in compounds designed to exhibit a range of biological activities.

Derivatives of 2-hydroxybenzoic acid have shown significant potential in drug discovery. For instance, ginkgolic acid, which possesses a long alkyl chain similar to the pentyl group in this compound, has demonstrated antitumor and antitubercular activities. nih.gov The core structure is also found in compounds that inhibit protein SUMOylation, a cellular process implicated in cancer and neurodegenerative diseases. nih.gov

The strategic placement of the hydroxyl and carboxylic acid groups allows for critical hydrogen bonding interactions with protein active sites, while the pentyl chain can engage with hydrophobic pockets, enhancing binding affinity and selectivity. Research on related structures, such as 2-hydroxy-5-nitrobenzoic acid, has shown inhibition of enzymes like protein tyrosine phosphatases, further highlighting the therapeutic potential of this substituted benzoic acid core. sigmaaldrich.com These findings underscore the importance of the 2-hydroxy-5-alkylbenzoic acid framework as a foundational structure for generating diverse libraries of bioactive compounds.

Table 1: Bioactive Compounds Based on Substituted Salicylic Acid Scaffolds Click on the headers to sort the table.

| Compound Family | Core Structure | Reported Bioactivity | Reference |

|---|---|---|---|

| Ginkgolic Acids | 2-Hydroxy-6-alkylbenzoic acid | Antitumor, Antitubercular, SUMOylation Inhibition | nih.gov |

| Anacardic Acid | 2-Hydroxy-6-alkylbenzoic acid | Antitumor, Antitubercular | nih.gov |

| Nitrosalicylic Acid Derivatives | 2-Hydroxy-5-nitrobenzoic acid | Protein Tyrosine Phosphatase Inhibition | sigmaaldrich.com |

| Methylsalicylic Acid Derivatives | 2-Hydroxy-5-methylbenzoic acid | Protein Kinase Inhibition | pdbj.org |

Exploration in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a modern drug discovery paradigm that starts by identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govopenaccessjournals.com These initial hits are then optimized and grown into more potent lead compounds. frontiersin.org The 2-hydroxybenzoic acid scaffold is an ideal candidate for FBDD due to its small size and rich chemical functionality.

A notable example involves the use of 2-hydroxy-5-methylbenzoic acid, a close analog of the pentyl derivative, in the discovery of inhibitors for protein kinase CK2α, a target in cancer therapy. pdbj.org Researchers identified a novel binding pocket on CK2α, termed the αD pocket, which is adjacent to the highly conserved ATP binding site. pdbj.org By anchoring a fragment like 2-hydroxy-5-methylbenzoic acid into this unique, less-conserved pocket, they were able to develop a highly selective inhibitor. pdbj.org The fragment was linked to another low-affinity fragment binding in the ATP site, creating a potent and selective hybrid molecule. pdbj.org

This strategy demonstrates the power of using simple scaffolds like 2-hydroxy-alkylbenzoic acids in FBDD. The pentyl group in this compound could offer advantages in this context by providing a larger hydrophobic surface to interact with non-polar regions of a target protein, potentially serving as a more advanced starting fragment for exploring deeper binding pockets.

Integration into Hybrid Molecules and Conjugates for Enhanced Bioactivity

To enhance biological efficacy and target specificity, this compound can be chemically linked to other molecules to form hybrid compounds or bioconjugates. This strategy combines the properties of the parent molecule with those of the conjugation partner, often leading to synergistic effects.

Research into related salicylic acid derivatives provides a blueprint for this approach. For example, 5-aminosalicylic acid has been used as a starting material to synthesize amide derivatives, such as 5-acetamido-2-hydroxy benzoic acid and 5-benzamidosalicylic acid, in studies exploring new analgesic agents. mdpi.com This demonstrates how the core scaffold can be functionalized to create new chemical entities with distinct biological profiles.

Furthermore, the concept of conjugation is used to modulate the properties of bioactive molecules. For instance, p-hydroxybenzoic acid derivatives can form conjugates with substances like glutathione (B108866) to interact with reactive oxygen species, which is relevant for developing antioxidants. researchgate.net By applying these principles, this compound could be conjugated to peptides, polymers, or other pharmacophores to improve drug delivery, enhance target residence time, or introduce new mechanisms of action.

Emerging Applications in Functional Materials Science

The utility of this compound is not confined to the life sciences; its chemical structure is also advantageous for the development of advanced functional materials.

The functional groups on this compound make it a versatile monomer or additive in polymer science. The carboxylic acid and hydroxyl groups can participate in polymerization reactions, such as polyesterification, to be incorporated into polymer backbones. The pentyl chain imparts hydrophobicity, which can be used to tune the surface properties of materials, enhance solubility in non-polar matrices, or create amphiphilic structures.

Related compounds are already used in materials science. For example, 2-amino-5-methylbenzoic acid has been identified as a bioactive component in a novel hydrogel developed for wound management, where it contributes antimicrobial and antioxidant properties to a polymer composite of polyvinyl alcohol and chitosan. researchgate.net This illustrates how benzoic acid derivatives can be integrated into polymer networks to create functional biomaterials. The lipophilic nature of the pentyl group in this compound could be particularly useful in applications requiring controlled release of hydrophobic agents from a polymer matrix or in the formation of self-assembled polymeric structures.

In the field of electrochemistry, benzoic acid derivatives are being explored for their roles in sensors, catalysts, and energy storage devices. The aromatic ring system can participate in electron transfer processes, and the carboxyl and hydroxyl groups can act as ligands to coordinate with metal ions, forming electroactive complexes.

For instance, copolymers incorporating bithiophene and benzoic acid moieties have been used to create electrodes for electrochemical measurements. rsc.org In the area of renewable energy, dyes derived from substituted benzoic acids have been investigated as sensitizers in dye-sensitized solar cells (DSSCs), where they absorb light and inject electrons into a semiconductor. atbuftejoste.com.ng A dye based on a 3-amino-2-methylbenzoic acid derivative showed promising photon-to-current conversion efficiency. atbuftejoste.com.ng The structure of this compound, with its electron-donating hydroxyl and alkyl groups, could be leveraged in the design of new organic dyes for solar cells or as a component in redox-active polymers for energy storage applications.

Table 2: Research Findings on Advanced Applications of Benzoic Acid Derivatives Click on the headers to sort the table.

| Application Area | Derivative/System | Key Finding | Reference |

|---|---|---|---|

| Fragment-Based Drug Design | 2-Hydroxy-5-methylbenzoic acid | Acts as a fragment to selectively inhibit protein kinase CK2α by binding to a novel allosteric pocket. | pdbj.org |

| Hybrid Molecules | 5-Acetamido-2-hydroxy benzoic acid | Synthesized from 5-aminosalicylic acid to create a new derivative for analgesic studies. | mdpi.com |

| Composite Materials | 2-Amino-5-methylbenzoic acid | Incorporated into a PVA/chitosan hydrogel to provide antimicrobial and antioxidant properties for wound healing. | researchgate.net |

| Electrochemical Conversion | Dye from 3-Amino-2-methylbenzoic acid | Used as a sensitizer (B1316253) in dye-sensitized solar cells, achieving a photon-to-current conversion efficiency of up to 54.9%. | atbuftejoste.com.ng |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-5-pentylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis approach is commonly employed. First, alkylation of 2-hydroxybenzoic acid derivatives using pentyl halides under basic conditions (e.g., K₂CO₃ in DMF) introduces the pentyl group. Subsequent purification involves pH adjustment (e.g., acidification to pH 3–5 with HCl) to precipitate the product . Optimization includes monitoring reaction temperature (80–100°C) and solvent polarity to enhance yield.

- Data Validation : Use TLC or HPLC to track intermediate formation. Purity is confirmed via melting point analysis and ¹H/¹³C NMR .

Q. How can researchers address solubility challenges during purification of this compound?

- Methodology : Due to its amphiphilic nature (hydrophobic pentyl chain vs. hydrophilic carboxylic acid), solubility is solvent-dependent. Use gradient recrystallization with ethanol-water mixtures (e.g., 70:30 v/v) or employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from polar impurities .

- Contradictions : Some protocols recommend THF for dissolution, but this may co-elute with byproducts; validate via UV-Vis spectroscopy at 270 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydroxyl group in this compound during derivatization?

- Methodology : The hydroxyl group participates in intramolecular hydrogen bonding with the carboxylic acid, reducing its nucleophilicity. To functionalize it (e.g., acetylation), use activating agents like DCC/DMAP in anhydrous DCM to disrupt H-bonding . Kinetic studies via FTIR can monitor esterification progress .

- Data Interpretation : Compare reaction rates with non-alkylated analogs (e.g., salicylic acid) to quantify steric effects from the pentyl chain .

Q. How do structural modifications of the pentyl chain impact the compound’s bioactivity in antimicrobial assays?

- Methodology : Synthesize analogs with varying alkyl chain lengths (C3–C7) and test against Gram-positive/negative bacteria via broth microdilution. Use logP calculations (e.g., via HPLC retention times) to correlate hydrophobicity with MIC values .

- Contradictions : Longer chains (C7) may improve membrane disruption but reduce aqueous solubility, necessitating formulation studies with cyclodextrins .

Q. What analytical strategies resolve discrepancies in reported pKa values for this compound?

- Methodology : Use potentiometric titration in varied ionic strengths (0.1–1.0 M KCl) to account for activity coefficients. Compare with computational models (e.g., COSMO-RS) to validate experimental data .

- Advanced Tools : Employ capillary electrophoresis (CE) to separate ionized species and calculate pKa via migration time shifts .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Protocol : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at 0, 7, 14, and 30 days. Use Arrhenius plots to predict shelf life .

- Key Parameters : Identify major degradation products (e.g., decarboxylation or oxidation) using HRMS and ¹H NMR .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays involving this compound?

- Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀ values with 95% confidence intervals via bootstrapping (n≥3 replicates) .

- Validation : Cross-check with ATP-based viability assays to confirm mechanism-specific toxicity .

Structural and Functional Characterization

Q. Which spectroscopic techniques are most effective for confirming the regioselectivity of the pentyl group in this compound?

- Methodology : ¹H NMR (DMSO-d₆) shows distinct coupling patterns for the pentyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm). NOESY can confirm spatial proximity between the pentyl chain and hydroxyl group .

- Advanced Analysis : 2D HSQC and HMBC correlate carbon-proton connectivity, resolving ambiguities in substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.